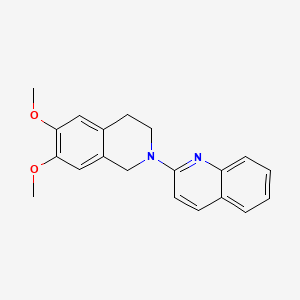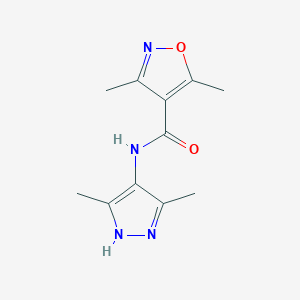![molecular formula C6H13ClN2O3S B7556453 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chloramphenicol succinate, which is a prodrug of chloramphenicol, an antibiotic that is commonly used in clinical settings.
Scientific Research Applications
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been extensively studied for its potential applications in various fields such as medicine, veterinary medicine, and agriculture. In medicine, this compound has been used as an antibiotic for the treatment of bacterial infections. It has also been studied for its potential use in the treatment of cancer and other diseases. In veterinary medicine, 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been used to treat bacterial infections in animals. In agriculture, this compound has been studied for its potential use as a growth promoter for livestock.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves its conversion to chloramphenicol in vivo. Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. This leads to the inhibition of peptide bond formation and the synthesis of new proteins, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide are similar to those of chloramphenicol. This compound has been shown to have a broad spectrum of activity against various bacterial species. However, it has also been associated with several adverse effects such as bone marrow suppression, aplastic anemia, and gray baby syndrome. These adverse effects have limited the use of chloramphenicol in clinical settings.
Advantages and Limitations for Lab Experiments
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various bacterial species, which makes it a useful tool for studying bacterial infections. However, its adverse effects such as bone marrow suppression and aplastic anemia limit its use in lab experiments. Additionally, the prodrug nature of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide requires it to be converted to chloramphenicol in vivo, which can complicate experiments.
Future Directions
There are several future directions for the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. One direction is the development of new antibiotics that are derived from this compound. Another direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, the use of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide as a growth promoter in livestock needs to be further studied to determine its safety and efficacy. Overall, the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has the potential to lead to the development of new antibiotics and other therapeutic agents.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves the reaction between chloramphenicol and succinic anhydride in the presence of a base catalyst. The first step in the synthesis process is the conversion of chloramphenicol to its sodium salt form, which is achieved by reacting it with sodium hydroxide. The next step involves the reaction between the sodium salt of chloramphenicol and succinic anhydride in the presence of a base catalyst such as triethylamine. The reaction leads to the formation of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. This prodrug is then converted to chloramphenicol by hydrolysis in vivo.
properties
IUPAC Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O3S/c1-5(7)6(10)8-3-4-9-13(2,11)12/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKPJIFWZDGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)